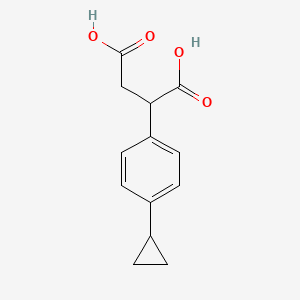

2-(4-cyclopropylphenyl)butanedioic Acid

Description

Properties

IUPAC Name |

2-(4-cyclopropylphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-12(15)7-11(13(16)17)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTZPLKVZPUBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Fundamental Reactivity Studies of 2 4 Cyclopropylphenyl Butanedioic Acid

Mechanistic Pathways of Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups on the butanedioic acid backbone are primary sites for a variety of chemical transformations. These reactions are fundamental to organic synthesis and allow for the creation of a diverse range of derivatives.

Esterification and Amidation Reaction Mechanisms

Esterification: The conversion of the carboxylic acid groups of 2-(4-cyclopropylphenyl)butanedioic acid to esters typically proceeds via Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comsaskoer.ca An alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and to favor ester formation, it is often carried out with an excess of the alcohol or with the removal of water as it is formed. masterorganicchemistry.com

Amidation: Amides are synthesized from the carboxylic acid groups through reaction with amines. While direct reaction is possible, it is often slow and requires high temperatures. saskoer.ca More commonly, the carboxylic acid is first activated to increase its reactivity towards the amine nucleophile. researchgate.net One method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The subsequent reaction with an amine proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The leaving group (chloride) is then expelled, resulting in the formation of the amide. chemistrysteps.com

| Reaction | Typical Reagents | Key Mechanistic Steps |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Tetrahedral intermediate formation. 4. Proton transfer. 5. Elimination of water. |

| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (e.g., Ammonia, Primary/Secondary Amine) | 1. Conversion of carboxylic acid to acid chloride. 2. Nucleophilic attack by amine on acid chloride. 3. Tetrahedral intermediate formation. 4. Elimination of chloride. |

Anhydride (B1165640) Formation and Subsequent Ring-Opening Reactivity

Intramolecular dehydration of 2-(4-cyclopropylphenyl)butanedioic acid can lead to the formation of a cyclic anhydride. This reaction is typically promoted by heating or the use of a dehydrating agent. The mechanism involves the nucleophilic attack of the oxygen from one carboxylic acid group onto the carbonyl carbon of the other, followed by the elimination of a water molecule.

The resulting cyclic anhydride is susceptible to ring-opening reactions by various nucleophiles. The mechanism of hydrolysis, for instance, involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the dicarboxylic acid. nih.gov This process is often studied to understand the stability and reactivity of the anhydride ring. nih.gov

Decarboxylation Reactions and Associated Mechanistic Studies

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur under specific conditions. The mechanism of decarboxylation is highly dependent on the structure of the molecule and the reaction conditions. For dicarboxylic acids, decarboxylation can sometimes be induced by heat. The stability of the resulting carbanion intermediate is a key factor in determining the feasibility of the reaction. nih.gov Mechanistic studies often focus on identifying the rate-determining step, which can be the cleavage of the C-C bond. researchgate.net In some cases, the reaction may proceed through a concerted mechanism where bond breaking and bond formation occur simultaneously. researchgate.net

Intrinsic Reactivity of the Cyclopropylphenyl System in the Context of the Butanedioic Acid Backbone

The cyclopropylphenyl moiety introduces unique reactivity to the molecule, stemming from the electronic properties of the phenyl ring and the inherent strain of the cyclopropyl (B3062369) group.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Nucleophilic Aromatic Substitution (SNAr): While less common for benzene rings without strong electron-withdrawing groups, nucleophilic aromatic substitution can occur under specific conditions. chemistrysteps.commasterorganicchemistry.comlibretexts.org For SNAr to proceed on the phenyl ring of this compound, a leaving group on the ring would be necessary, and the reaction would be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). chemistrysteps.com

| Reaction Type | Directing Effect of Substituents | Key Intermediate |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | - Cyclopropyl: Ortho, Para-directing (activating)

| Arenium Ion (Resonance-stabilized carbocation) |

| Nucleophilic Aromatic Substitution (SNAr) | Requires a leaving group and strong electron-withdrawing groups (ortho/para to leaving group) | Meisenheimer Complex (Resonance-stabilized carbanion) |

Strain-Release Reactions and Ring-Opening Pathways of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org These reactions can be initiated by electrophiles, radical species, or transition metals.

Electrophilic Ring Opening: Strong electrophiles can attack the C-C bonds of the cyclopropyl ring, leading to its opening. nih.gov This process can generate a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substituents on the ring. For instance, in the context of a phenyl group, cleavage of the bond distal to the phenyl ring can be favored under certain acidic conditions. nih.gov

Radical Ring Opening: The cyclopropyl ring can also undergo ring-opening via radical pathways. researchgate.net This can be initiated by the addition of a radical to the ring, leading to a cyclopropylcarbinyl radical, which can then rearrange to a more stable homoallylic radical. beilstein-journals.org

Transition Metal-Catalyzed Ring Opening: Transition metals can facilitate the ring-opening of cyclopropyl groups through various mechanisms, including oxidative addition. This can lead to the formation of metallacyclobutane intermediates, which can then undergo further transformations.

The specific pathways and products of these strain-release reactions are a subject of detailed mechanistic investigation and depend heavily on the reagents and conditions employed.

Intramolecular Cyclizations and Rearrangement Processes

The structure of 2-(4-cyclopropylphenyl)butanedioic acid, featuring a flexible butanedioic acid chain and a reactive cyclopropylphenyl moiety, allows for several potential intramolecular reactions. These transformations are typically induced by thermal, acidic, or basic conditions and can lead to the formation of new cyclic structures or rearranged products.

One of the most plausible intramolecular cyclizations for a dicarboxylic acid such as this is the formation of a cyclic anhydride. This reaction is generally promoted by heating or the use of a dehydrating agent. The proximity of the two carboxylic acid groups in the butanedioic acid chain facilitates the elimination of a water molecule to form a stable five-membered anhydride ring. This type of cyclization is a common and often predictable reaction for succinic acid and its derivatives.

In a hypothetical scenario where the carboxylic acid groups are esterified, for instance, to the corresponding diethyl ester, a Dieckmann-like condensation could be envisioned. libretexts.org This base-catalyzed intramolecular reaction would involve the formation of an enolate at one of the α-carbons, which would then attack the carbonyl carbon of the other ester group. libretexts.org The result of this cyclization would be a five-membered β-keto ester, a versatile intermediate in organic synthesis. libretexts.org The formation of five- and six-membered rings is generally favored in such cyclizations. libretexts.org

Rearrangement processes for 2-(4-cyclopropylphenyl)butanedioic acid could involve the cyclopropyl group, which is known to undergo rearrangements under certain, typically acidic, conditions. The strain in the three-membered ring makes it susceptible to ring-opening reactions, which can be followed by rearrangement to form more stable structures, such as an allyl or propenyl group. However, such rearrangements often require harsh conditions that might also promote other reactions within the molecule. Broader classes of rearrangement reactions, such as the Fries or Claisen rearrangements, are also known for aryl-substituted compounds, but these would require different functional groups to be present on the phenyl ring. bdu.ac.in

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

For the intramolecular cyclization to form a cyclic anhydride, the reaction is expected to be kinetically favored due to the formation of a stable five-membered ring. The activation energy for this process would likely be lower than that for intermolecular reactions, especially at low concentrations.

Interactive Table 1: Hypothetical Kinetic Data for Intramolecular Anhydride Formation

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |

| 373 | 1.5 x 10⁻⁴ | 85 | 2.0 x 10¹⁰ |

| 393 | 6.2 x 10⁻⁴ | 85 | 2.0 x 10¹⁰ |

| 413 | 2.3 x 10⁻³ | 85 | 2.0 x 10¹⁰ |

Note: The data in this table is hypothetical and intended for illustrative purposes.

From a thermodynamic perspective, the formation of the cyclic anhydride is likely to be an endergonic process (positive ΔG) at room temperature, suggesting it is not spontaneous. However, the reaction is driven by a positive entropy change (ΔS) due to the release of a small molecule (water). At elevated temperatures, the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more significant, which can make ΔG negative and thus favor the product.

Interactive Table 2: Hypothetical Thermodynamic Data for Intramolecular Anhydride Formation

| Parameter | Value | Unit |

| Enthalpy Change (ΔH) | +40 | kJ/mol |

| Entropy Change (ΔS) | +120 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | +4.24 | kJ/mol |

| Gibbs Free Energy (ΔG) at 400 K | -8.0 | kJ/mol |

Note: The data in this table is hypothetical and intended for illustrative purposes.

The favorability of forming a five-membered ring in intramolecular reactions is a well-established principle in organic chemistry, often referred to as the "five- and six-membered ring rule." masterorganicchemistry.com Quantum chemical calculations on similar systems, such as the cyclization of intermediates in the reaction of citric acid and ethylenediamine, have shown that the formation of a five-membered ring can be both kinetically and thermodynamically favored over a six-membered ring under certain conditions. rsc.org The transition state for the formation of a five-membered ring generally has lower strain energy compared to smaller or larger rings, leading to a lower activation barrier. libretexts.org

Derivatization and Chemical Transformations for Academic Research Applications

Synthesis of Ester and Amide Derivatives for Spectroscopic and Chromatographic Studies

The dicarboxylic acid functionality of 2-(4-cyclopropylphenyl)butanedioic acid is a prime target for derivatization to synthesize esters and amides. These derivatives are often prepared to enhance the compound's properties for analytical purposes, such as improving its volatility for gas chromatography or altering its solubility for high-performance liquid chromatography.

Esterification is commonly achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. The resulting esters can be tailored by the choice of alcohol, influencing the steric and electronic properties of the final molecule. For instance, conversion to methyl or ethyl esters can be accomplished for analytical studies.

Amide derivatives are synthesized by first activating the carboxylic acids, often by converting them into more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. nih.gov These activated intermediates are then reacted with primary or secondary amines to yield the corresponding amides. This process allows for the introduction of a wide array of functionalities, depending on the structure of the amine used. mdpi.com The synthesis of these derivatives is essential for creating molecules with specific spectroscopic properties for detailed structural analysis. nih.gov

Table 1: Examples of Ester and Amide Derivatization Reactions

| Derivative Type | Typical Reagents | Purpose of Derivatization |

|---|---|---|

| Diester | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Increase volatility for GC, modify solubility |

| Diamide | Thionyl chloride/Oxalyl chloride, followed by Amine | Introduce functional groups for spectroscopic analysis |

Preparation of Anhydride (B1165640) Derivatives as Versatile Synthetic Intermediates

The butanedioic acid moiety of 2-(4-cyclopropylphenyl)butanedioic acid allows for the formation of a cyclic anhydride. This intramolecular dehydration reaction is typically facilitated by heating the diacid with a dehydrating agent such as acetic anhydride. The resulting succinic anhydride derivative is a reactive intermediate that can be used in a variety of subsequent chemical transformations. nih.govtcichemicals.com

The anhydride ring is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of mono-esters and mono-amides with high regioselectivity. This controlled functionalization is particularly useful in the construction of more complex molecules where differential protection of the two carboxylic acid groups is required. The use of aromatic carboxylic anhydrides as dehydrating reagents in esterification reactions has also been explored. tcichemicals.com

Functional Group Interconversions for Expanding Molecular Diversity in Research

To further expand the molecular diversity of derivatives obtainable from 2-(4-cyclopropylphenyl)butanedioic acid, various functional group interconversions can be performed. These transformations can target the aromatic ring, the cyclopropyl (B3062369) group, or the carboxylic acid functions. vanderbilt.edu

For example, the carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. These alcohols can then be further modified, for instance, by conversion to halides or other leaving groups, opening up pathways for nucleophilic substitution reactions. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents such as nitro or halogen groups, which can then be subjected to further chemical modifications. vanderbilt.edu

Utility as a Molecular Building Block in Complex Organic Molecule Synthesis

The defined structure of 2-(4-cyclopropylphenyl)butanedioic acid, with its rigid cyclopropylphenyl core and two carboxylic acid handles, makes it a useful building block in the synthesis of more complex organic molecules. researchgate.netnih.govresearchgate.netnih.govmdpi.com Its bifunctional nature allows it to be incorporated into larger molecular architectures, including polymers and macrocycles.

In the field of materials science, the systematic generation and screening of compound libraries is a powerful tool for discovering new materials with desired properties. nih.govnih.gov The rigid scaffold of 2-(4-cyclopropylphenyl)butanedioic acid can be exploited to create combinatorial libraries of derivatives. researchgate.netmdpi.com By reacting the diacid with a diverse range of diols or diamines, for example, a library of polyesters or polyamides can be synthesized. The properties of these polymers can then be screened to identify materials with specific thermal, mechanical, or optical characteristics.

The diacid functionality of 2-(4-cyclopropylphenyl)butanedioic acid makes it a suitable monomer for the synthesis of polyesters and polyamides through step-growth polymerization. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net The incorporation of the cyclopropylphenyl unit into the polymer backbone can impart unique properties to the resulting materials. The rigidity of this group can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the specific stereochemistry and bulkiness of the cyclopropylphenyl group can influence the polymer's morphology and macroscopic properties. These polymers could find applications as advanced resins, coatings, or specialty plastics. mdpi.com

Advanced Analytical Methodologies for Comprehensive Characterization in Research Settings

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(4-cyclopropylphenyl)butanedioic acid, offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For 2-(4-cyclopropylphenyl)butanedioic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group are expected to exhibit characteristic signals in the upfield region, typically between 0.5 and 1.0 ppm for the methylene (B1212753) protons and 1.5 to 2.0 ppm for the methine proton. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted pattern, in the range of 7.0 to 7.5 ppm. The aliphatic protons of the butanedioic acid moiety would present as a complex multiplet system. Specifically, the proton at the chiral center (C2) would likely resonate between 3.5 and 4.0 ppm, while the diastereotopic methylene protons at C3 would appear as distinct multiplets between 2.5 and 3.0 ppm. The acidic protons of the two carboxylic acid groups would give rise to broad singlets at the downfield end of the spectrum, typically above 10 ppm, and their presence could be confirmed by D₂O exchange.

The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbons of the dicarboxylic acids are expected to be the most downfield signals, resonating in the region of 170-185 ppm. The aromatic carbons would show signals between 120 and 150 ppm, with the carbon attached to the cyclopropyl group appearing at a distinct chemical shift. The aliphatic carbons of the butanedioic acid chain and the cyclopropyl ring would be found in the upfield region of the spectrum.

To definitively assign these signals and establish through-bond and through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropyl CH | 1.5 - 2.0 | Multiplet |

| Aromatic CH | 7.0 - 7.5 | Doublet |

| Butanedioic CH | 3.5 - 4.0 | Multiplet |

| Butanedioic CH₂ | 2.5 - 3.0 | Multiplet |

| Carboxylic Acid OH | > 10 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (COOH) | 170 - 185 |

| Aromatic C | 120 - 150 |

| Butanedioic CH | 40 - 50 |

| Butanedioic CH₂ | 30 - 40 |

| Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 5 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-cyclopropylphenyl)butanedioic acid would be characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid groups, a result of extensive hydrogen bonding. The C=O stretching vibration of the carbonyl groups would appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic C-H stretching of the cyclopropyl group may be observed at slightly higher wavenumbers than typical aliphatic C-H stretches.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of 2-(4-cyclopropylphenyl)butanedioic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. Expected fragmentation pathways would include the loss of water, carbon dioxide, and cleavage of the butanedioic acid chain, as well as fragmentation of the cyclopropylphenyl moiety.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are paramount for assessing the purity of 2-(4-cyclopropylphenyl)butanedioic acid and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds. The development of a robust HPLC method is critical for accurately quantifying the purity of 2-(4-cyclopropylphenyl)butanedioic acid and for identifying and quantifying any related impurities.

Reversed-Phase and Ion-Exclusion Chromatography Applications

For a dicarboxylic acid like 2-(4-cyclopropylphenyl)butanedioic acid, reversed-phase HPLC would be a primary choice for purity analysis. A C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient would typically provide good separation. The acidic modifier (e.g., formic acid or trifluoroacetic acid) is necessary to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Ion-exclusion chromatography is another powerful technique for the analysis of organic acids. This method utilizes a stationary phase with fixed ionic groups that repel the ionized acid analytes, leading to their separation based on their pKa values and size. This can be particularly useful for separating the target compound from other acidic impurities.

Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For 2-(4-cyclopropylphenyl)butanedioic acid, determining the enantiomeric purity is critical, as different enantiomers of a chiral compound can exhibit distinct biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and enabling their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including carboxylic acids.

Method development for the enantiomeric separation of 2-(4-cyclopropylphenyl)butanedioic acid would involve screening various chiral columns and mobile phase compositions. A polar organic mobile phase, often consisting of acetonitrile with small amounts of acid and base additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can be effective. These additives serve to suppress the ionization of both the acidic analyte and any residual silanol (B1196071) groups on the silica support, thereby improving peak shape and resolution. nih.gov

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the R- and S-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) with Optimized Derivatization Strategies

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of polar, non-volatile molecules like dicarboxylic acids is challenging due to their low volatility and tendency to adsorb onto the chromatographic column. researchgate.net Chemical derivatization is an essential prerequisite to convert the polar carboxylic acid functional groups into less polar, more volatile esters or silyl (B83357) ethers, making the analyte suitable for GC-MS analysis. banglajol.infomdpi.com

The choice of derivatization reagent is crucial for achieving a complete and reproducible reaction. Silylation and esterification are the most common strategies for derivatizing carboxylic acids.

Silylation involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govsigmaaldrich.com MSTFA is often preferred due to its high silylating power. sigmaaldrich.com The reaction typically involves dissolving the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heating it with an excess of the silylating reagent. The resulting TMS esters are significantly more volatile and thermally stable.

Esterification converts carboxylic acids into esters, for example, methyl esters, using reagents like trimethylsilyldiazomethane. This process effectively masks the polar carboxyl group, increasing volatility for GC analysis.

Optimization of the derivatization process involves adjusting parameters such as the reagent type and volume, reaction temperature, and reaction time to ensure complete conversion of the analyte to its derivative form, thereby guaranteeing accurate and reproducible quantification. nih.gov

| Reagent Type | Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|---|

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly effective for carboxylic acids; volatile by-products are easily removed. nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silyl donor, often used with a catalyst like trimethylsilylchlorine. sigmaaldrich.com |

| Esterification | Trimethylsilyldiazomethane | TMSD | Reacts rapidly and specifically with carboxylic acids to form methyl esters. |

Supercritical Fluid Chromatography (SFC) for Organic Acid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and efficient alternative to HPLC for the analysis of various compounds, including organic acids. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Supercritical CO₂ is non-toxic, and its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. researchgate.net

For the analysis of polar organic acids like 2-(4-cyclopropylphenyl)butanedioic acid, a polar co-solvent (modifier), such as methanol, is added to the supercritical CO₂ to increase the mobile phase's solvating power. To achieve good peak shapes for acidic analytes, additives are often incorporated into the modifier. Acids like formic acid or phosphoric acid can suppress the ionization of the analyte and minimize undesirable interactions with the stationary phase, preventing peak tailing. nih.gov SFC is particularly advantageous for high-throughput analyses due to its significantly reduced analysis times. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | BEH 2-EP (2-Ethylpyridine) or C18 |

| Mobile Phase | Supercritical CO₂ with a gradient of Methanol (containing 0.1% formic acid) nih.gov |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. nih.gov This technique provides unambiguous information about molecular connectivity, bond lengths, bond angles, and torsional angles. For 2-(4-cyclopropylphenyl)butanedioic acid, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and, if a single enantiomer is crystallized, its absolute configuration. mdpi.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to compute an electron density map of the molecule. nih.gov From this map, a detailed three-dimensional model of the molecule's structure within the crystal lattice can be built. nih.gov

The structural data obtained are invaluable for understanding the molecule's conformational preferences. For instance, the analysis would reveal the relative orientation of the cyclopropyl group, the phenyl ring, and the butanedioic acid chain. This information is crucial for structure-based drug design and for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govccspublishing.org.cn

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. mdpi.com |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁, P-1). mdpi.com |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Torsional Angles | Angles describing the conformation of the molecule's rotatable bonds. |

| Absolute Configuration | Determination of the absolute stereochemistry (R/S) for chiral centers (if applicable). mdpi.com |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules like 2-(4-cyclopropylphenyl)butanedioic acid. mdpi.com By approximating the electron density, DFT calculations can efficiently determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate various electronic properties that govern the molecule's reactivity and spectroscopic signature. These properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability and its susceptibility to electronic excitation. mdpi.com

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, offering insights into its electrostatic potential and sites prone to nucleophilic or electrophilic attack.

A hypothetical data table of DFT-calculated ground state properties for 2-(4-cyclopropylphenyl)butanedioic acid is presented below. Please note that these are representative values and not from actual published research.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -850.123 Hartree |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties. These methods are particularly useful for benchmarking the results obtained from DFT and for calculations where electron correlation effects are critical. For a molecule like 2-(4-cyclopropylphenyl)butanedioic acid, ab initio calculations could be used to obtain highly accurate energies for different conformers or to study reaction mechanisms where precise energy barriers are required.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butanedioic acid chain and the rotation around the bond connecting the phenyl ring to the succinic acid moiety mean that 2-(4-cyclopropylphenyl)butanedioic acid can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energy. This process generates a potential energy landscape, where the minima correspond to stable conformers and the saddle points represent the transition states between them. The relative energies of the conformers, calculated using methods like DFT, allow for the determination of their population distribution at a given temperature. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties. For similar molecules like butanedioic acid, intramolecular hydrogen bonding has been shown to influence conformational preferences. caltech.edu

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving 2-(4-cyclopropylphenyl)butanedioic acid. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

The characterization of the transition state structure and its energy provides the activation energy for the reaction, which is a key determinant of the reaction rate. Methods such as DFT are commonly used to model reaction pathways and to understand the electronic changes that occur during a chemical transformation. researchgate.net This information is invaluable for predicting reactivity, understanding reaction mechanisms, and designing new synthetic routes.

Prediction of Spectroscopic Parameters to Aid Experimental Elucidation

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a compound. For 2-(4-cyclopropylphenyl)butanedioic acid, the following spectroscopic properties can be calculated:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com The positions and intensities of the predicted absorption bands can be compared with experimental IR spectra to identify characteristic functional groups, such as the carbonyl groups of the carboxylic acids and the vibrations of the cyclopropyl (B3062369) and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electronic environment of each nucleus and can be a powerful tool in assigning the signals in experimental NMR spectra. researchgate.net

A hypothetical table of predicted vs. experimental spectroscopic data is shown below. Note that the experimental values are placeholders.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Carbonyl Stretch (cm⁻¹) | 1715, 1730 | 1710, 1725 |

| ¹H NMR (aliphatic CH, ppm) | 2.8 - 3.5 | 2.9 - 3.6 |

| ¹³C NMR (COOH, ppm) | 175, 178 | 176, 179 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the behavior of 2-(4-cyclopropylphenyl)butanedioic acid in solution.

These simulations can be used to investigate:

Solvation: How the molecule is surrounded by solvent molecules and the nature of the solute-solvent interactions.

Conformational Dynamics: The dynamic interconversion between different conformations in solution, providing a more realistic picture than static calculations.

Intermolecular Interactions: How molecules of 2-(4-cyclopropylphenyl)butanedioic acid interact with each other or with other molecules in the solution, such as potential dimerization through hydrogen bonding between the carboxylic acid groups.

MD simulations are particularly useful for understanding the macroscopic properties of a substance based on its microscopic behavior. dovepress.com

Future Research Directions and Unexplored Avenues in 2 4 Cyclopropylphenyl Butanedioic Acid Research

Development of Novel and Highly Efficient Synthetic Methodologies

A primary objective for future research will be the creation of new and improved methods for synthesizing 2-(4-cyclopropylphenyl)butanedioic acid. Current synthetic routes, while effective, may be subject to limitations such as multi-step procedures, the use of expensive or hazardous reagents, and modest yields. The development of more elegant and efficient synthetic strategies is a critical step toward making this compound more accessible for extensive study and potential applications.

Researchers are expected to explore convergent synthetic pathways that allow for the rapid assembly of the molecular framework from simpler, readily available starting materials. The application of green chemistry principles will also be a significant focus, aiming to minimize waste, reduce energy consumption, and utilize more environmentally benign solvents and catalysts. The exploration of catalytic C-H activation and cross-coupling reactions could offer more direct and atom-economical approaches to constructing the key carbon-carbon bonds within the molecule.

Investigation of Undiscovered Reactivity Patterns and Unique Transformations

A deeper understanding of the chemical reactivity of 2-(4-cyclopropylphenyl)butanedioic acid is fundamental to unlocking its potential. Future studies will likely delve into its behavior under a wide range of reaction conditions to uncover novel reactivity patterns. The interplay between the cyclopropyl (B3062369) group, the phenyl ring, and the butanedioic acid moiety presents a rich landscape for chemical exploration.

Investigations may focus on the selective functionalization of different positions on the aromatic ring, as well as transformations involving the carboxylic acid groups. The unique strain energy of the cyclopropyl ring could also be exploited to drive unusual chemical reactions and rearrangements, leading to the formation of novel molecular architectures. The discovery of unique transformations will not only expand the fundamental knowledge of organic chemistry but also provide access to a diverse range of derivatives with potentially interesting properties.

Application of Advanced Computational Models for Predicting Complex Chemical Behavior

The use of advanced computational models is set to play a pivotal role in accelerating research on 2-(4-cyclopropylphenyl)butanedioic acid. Density functional theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms at an atomic level of detail.

These computational tools can be employed to predict spectroscopic properties, calculate reaction energy barriers, and model interactions with other molecules. This predictive power can help guide experimental work by identifying the most promising reaction conditions and predicting the likely outcomes of chemical transformations. Furthermore, molecular dynamics simulations can be used to study the compound's behavior in different solvent environments and its potential interactions with biological macromolecules.

Integration of High-Throughput Screening and Automation in Chemical Research

To efficiently explore the chemical space around 2-(4-cyclopropylphenyl)butanedioic acid and identify derivatives with desired properties, the integration of high-throughput screening (HTS) and automation will be essential. HTS allows for the rapid testing of large libraries of related compounds in parallel, significantly accelerating the discovery process.

Automated synthesis platforms can be utilized to generate these compound libraries with high efficiency and reproducibility. By combining automated synthesis with HTS, researchers can systematically investigate the structure-activity relationships of derivatives of 2-(4-cyclopropylphenyl)butanedioic acid. This approach is particularly valuable for identifying compounds with specific biological activities or material properties.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The most profound advances in understanding 2-(4-cyclopropylphenyl)butanedioic acid will likely emerge from a close collaboration between experimental and theoretical chemists. A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, can lead to a much deeper and more comprehensive understanding of the compound's behavior.

For instance, computational modeling could predict a novel reaction pathway, which is then tested and confirmed in the laboratory. Conversely, unexpected experimental findings can prompt new theoretical investigations to explain the observed phenomena. This iterative cycle of prediction and verification will be crucial for unraveling the complex chemistry of 2-(4-cyclopropylphenyl)butanedioic acid and paving the way for its potential applications.

Q & A

Q. What are the recommended synthetic routes for 2-(4-cyclopropylphenyl)butanedioic Acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling cyclopropylbenzene derivatives with succinic acid precursors. A common approach is the Friedel-Crafts alkylation of 4-cyclopropylbenzene with maleic anhydride, followed by catalytic hydrogenation to reduce double bonds and yield the butanedioic acid backbone. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Structural analogs like 2-(4-ethylphenyl)propanoic acid ( ) have been synthesized using similar strategies, emphasizing the importance of protecting carboxyl groups during reactive steps. Reaction progress can be monitored via thin-layer chromatography (TLC) and confirmed by NMR (¹H/¹³C) .

Q. How can researchers determine the physicochemical properties (e.g., logP, PSA) of 2-(4-cyclopropylphenyl)butanedioic Acid?

- Methodological Answer :

- logP (Partition Coefficient) : Measure experimentally using reversed-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known logP values. Computational tools like ChemAxon or ACD/Labs can supplement experimental data. For example, 2-(2-chlorophenyl)succinic acid () has a reported logP of 1.98, suggesting similar methods apply .

- Polar Surface Area (PSA) : Calculate using software such as Molinspiration or Schrödinger’s QikProp, which accounts for oxygen atoms in carboxyl groups. Experimental PSA can be inferred from solubility studies in polar vs. nonpolar solvents.

Q. What spectroscopic methods are most effective for characterizing the structure of 2-(4-cyclopropylphenyl)butanedioic Acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carboxyl carbons (δ 170–180 ppm) and cyclopropyl carbons (δ 5–15 ppm). Compare with data for analogs like 2-(1H-indol-3-yl)succinic acid (), where carboxyl and aromatic signals are distinct .

- IR Spectroscopy : Strong absorbance near 1700 cm⁻¹ confirms carboxyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₄O₄), while fragmentation patterns confirm the cyclopropylphenyl moiety.

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity and biological activity of 2-(4-cyclopropylphenyl)butanedioic Acid compared to other aryl substituents?

- Methodological Answer : The cyclopropyl group’s ring strain and electron-donating effects alter electronic density on the phenyl ring, impacting hydrogen bonding and steric interactions. Comparative studies with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid ( ) show that substituents modulate enzyme inhibition (e.g., cyclooxygenase). Use quantum mechanical calculations (DFT) to map electrostatic potential surfaces and assess steric bulk. Biological assays (e.g., enzyme kinetics) can quantify activity differences .

Q. What strategies are employed to resolve contradictions in reported biological activity data for 2-(4-cyclopropylphenyl)butanedioic Acid derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature) or cell lines. For example, discrepancies in anti-inflammatory activity might arise from differences in LPS-induced vs. cytokine-driven models.

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions.

- Structural Validation : Confirm compound purity via X-ray crystallography (as done for 4-biphenylcarboxylic acid; ) to rule out impurities affecting results .

Q. What computational approaches are utilized to predict the binding affinity of 2-(4-cyclopropylphenyl)butanedioic Acid with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with active sites (e.g., COX-2). Parameterize the cyclopropyl group’s torsional constraints using force fields like OPLS-AA.

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with fluorophenyl analogs () to evaluate substituent effects on residence time .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for cyclopropyl vs. methyl/ethyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.